molecular formula C5H6FN3 B1440709 2-Fluoro-5-hydrazinylpyridine CAS No. 940958-93-0

2-Fluoro-5-hydrazinylpyridine

Cat. No. B1440709
M. Wt: 127.12 g/mol
InChI Key: HZFHFNYJGVMRFE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-hydrazinylpyridine is characterized using various spectroscopic techniques. Mass spectrometry (MS), infrared (IR), ultraviolet-visible (UV-VIS), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectral data are used to characterize the structures of novel fluorine-substituted heterobicyclic nitrogen systems.


Chemical Reactions Analysis

The chemical reactivity of 2-Fluoro-5-hydrazinylpyridine derivatives is explored in several studies. For instance, the photophysical properties of 5-(4-fluorophenyl)-2-hydroxypyridine (FP2HP) are investigated, revealing its potential as a chemosensor for transition metal ions due to changes in absorption and emission properties in the presence of these ions.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-5-hydrazinylpyridine derivatives are diverse. The photophysical properties of FP2HP are studied, showing weak fluorescence due to the presence of electron-rich nitrogen and electron-deficient fluorine atoms. The thermal behavior of lanthanide complexes with 2-fluorobenzoic acid and 5,5’-dimethyl-2,2’-bipyridine is investigated, indicating thermal stability up to 450 K and characteristic fluorescence of lanthanide ions.

Scientific Research Applications

Medical Imaging Applications

2-Fluoro-5-hydrazinylpyridine and its derivatives have been explored in medical imaging, particularly in Positron Emission Tomography (PET). Fluorine-18 labeled fluoropyridines, including compounds related to 2-fluoro-5-hydrazinylpyridine, are significant due to their potential stability and suitability in in vivo imaging. The synthesis of these compounds involves complex chemical reactions that allow the introduction of fluorine-18 into specific positions on the pyridine ring, improving the efficacy and reliability of PET scans (Carroll, Nairne, & Woodcraft, 2007).

HIV-1 Inhibition Research

Research has been conducted on novel fluorine substituted isolated and fused heterobicyclic nitrogen systems containing 2-fluoro-5-hydrazinylpyridine derivatives. These compounds have shown potential as inhibitors towards HIV-1 activity. The complex synthesis of these compounds involves multiple steps, including hydrolysis, phosphorylation, and ring closure reactions. The synthesized products have been evaluated for their effectiveness against HIV-1, suggesting potential applications in antiviral therapy (Abdel-Rahman, Makki, & Al-Romaizan, 2014).

Development of Novel Fluorophores

A new class of fluorescent triazaborolopyridinium compounds synthesized from hydrazones of 2-hydrazinylpyridine has been developed for potential use in live-cell imaging applications. These compounds exhibit large Stokes shifts and are generally insensitive to solvent or pH changes. This makes them suitable for the development of receptor-targeted small-molecule probes, such as those for the kinesin spindle protein, a chemotherapeutic target. The neutral charge and membrane permeability of these compounds are advantageous for cellular imaging applications (Hapuarachchige et al., 2011).

Synthesis of Fluorinated Pyrimidines

Studies on the synthesis of fluorinated pyrimidines, including derivatives of 2-fluoro-5-hydrazinylpyridine, have been conducted for potential use in cancer chemotherapy. The synthesis process involves creating various pyridine nucleosides related to 5-fluorocytosine, a notable chemotherapeutic agent. These studies focus on understanding the chemical structure and potential therapeutic applications of these synthesized compounds (Nesnow & Heidelberger, 1975).

Safety And Hazards

2-Fluoro-5-hydrazinylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(6-fluoropyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFHFNYJGVMRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695105
Record name 2-Fluoro-5-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-hydrazinylpyridine

CAS RN

940958-93-0
Record name 2-Fluoro-5-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of sodium nitrite (345 mg, 5.00 mmol) in water (2.5 ml) was added dropwise to a vigorously stirred solution of 6-fluoropyridin-3-amine (561 mg, 5 mmol) in 6N hydrochloric acid (5 ml) at 0° C. The mixture was stirred at 0° C. for 1 hour, then a solution of tin (II) chloride dihydrate (2.82 g, 12.5 mmol) in 6N hydrochloric acid (5 ml) was added dropwise whilst adding small pieces of ice to keep the inner temperature below 5° C. The formation of a foamy layer was observed during the addition and stirring was continued at 0° C. for 3 h. The mixture was made alkaline (pH=14) by addition of 40% aqueous solution of potassium hydroxide and extracted with ethyl acetate (5 times 15 ml). The combined organic extracts were dried over sodium sulfate, the drying agent was filtered off and the solvent was removed under reduced pressure to afford 250 mg (39%) of the target compound as a pale-yellow solid.
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Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Aissaoui, M Holdener, C Gnerre… - …, 2023 - Wiley Online Library
… Fischer-type indole synthesis of the intermediate 55 by reaction of the 2-fluoro-5-hydrazinylpyridine hydrochloride with the ketone derivative 47 under acidic condition followed by …

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